![molecular formula C16H16N6O3 B13994706 4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid CAS No. 10083-98-4](/img/structure/B13994706.png)
4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is a complex organic compound that belongs to the class of pteroic acids This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- typically involves the following steps:
Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of reactions starting from simple precursors like guanine or pterin. The key steps involve cyclization and oxidation reactions to form the pteridine core.
Attachment of the Propylamine Chain: The propylamine chain is introduced through nucleophilic substitution reactions, where an appropriate propylamine derivative reacts with the pteridine ring.
Coupling with Benzoic Acid: The final step involves the coupling of the pteridine-propylamine intermediate with benzoic acid. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group in the pteridine ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its role in enzymatic reactions and metabolic pathways. It is also used in the study of folate metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting folate-dependent enzymes. It is also studied for its potential anti-cancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- involves its interaction with various molecular targets and pathways:
Enzymatic Inhibition: The compound can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleotides, leading to anti-proliferative effects.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins. This can lead to changes in cellular processes like proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Pteroic Acid: Similar in structure but lacks the benzoic acid moiety.
Folic Acid: Contains a pteridine ring but has a more complex structure with additional glutamate residues.
Methotrexate: A folate analog used as a chemotherapy agent, structurally similar but with different functional groups.
Uniqueness
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is unique due to its specific structure, which combines a benzoic acid moiety with a pteridine ring through a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
10083-98-4 |
|---|---|
Fórmula molecular |
C16H16N6O3 |
Peso molecular |
340.34 g/mol |
Nombre IUPAC |
4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-16-21-13-12(14(23)22-16)20-11(8-19-13)2-1-7-18-10-5-3-9(4-6-10)15(24)25/h3-6,8,18H,1-2,7H2,(H,24,25)(H3,17,19,21,22,23) |
Clave InChI |
ZLTCAKWCTZNZKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NCCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


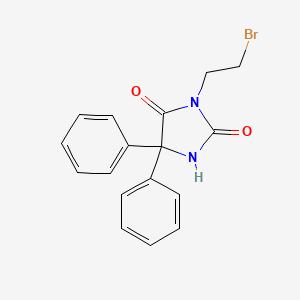
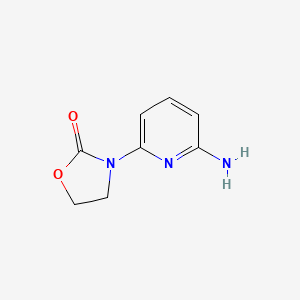
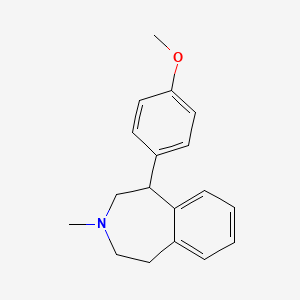
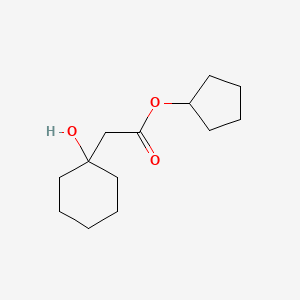
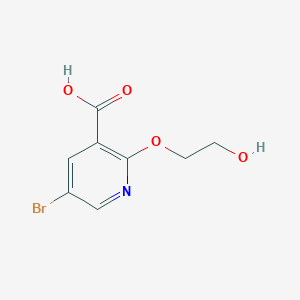
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


